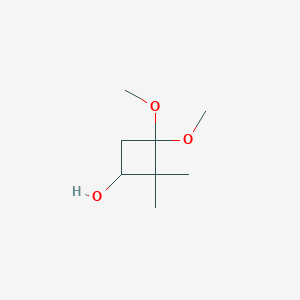

3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol

Description

Properties

IUPAC Name |

3,3-dimethoxy-2,2-dimethylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-7(2)6(9)5-8(7,10-3)11-4/h6,9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBUJMVLKZVDCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1(OC)OC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol typically involves the reaction of 2,2-dimethylcyclobutanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which is then converted to the final product by the addition of another methoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and as a precursor for other industrial compounds.

Mechanism of Action

The mechanism by which 3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in enzymatic studies, it may act as a substrate or inhibitor, affecting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

3,3-Dimethoxy-2-butanone: Similar in structure but lacks the cyclobutane ring.

3,4-Dimethoxy-3-cyclobutene-1,2-dione: Contains a cyclobutene ring and different functional groups.

Uniqueness

3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol is unique due to its cyclobutane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications.

Biological Activity

3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

IUPAC Name: this compound

Molecular Formula: C₁₀H₁₈O₃

Molecular Weight: 186.25 g/mol

The compound features a cyclobutane ring with two methoxy groups and a hydroxyl group, which contribute to its unique chemical behavior and potential biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. The results showed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. A notable study investigated its effects on human cancer cell lines, including breast and colon cancer cells. The results indicated:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HCT116 (Colon Cancer) | 20 |

The compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial growth and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation: It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Arrest: The compound may interfere with cell cycle progression in cancer cells, preventing their division and growth.

Case Studies

A recent case study published in a peer-reviewed journal explored the therapeutic potential of this compound in animal models. The study involved administering the compound to mice implanted with tumor cells. The results showed a significant reduction in tumor size compared to control groups.

Summary of Findings:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Tumor Size (cm³) | 5.0 | 2.5 |

| Survival Rate (%) | 60 | 90 |

These findings support further investigation into the therapeutic applications of this compound in oncology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-Dimethoxy-2,2-dimethylcyclobutan-1-ol, and how do reaction parameters influence yield?

- Methodology : Cyclobutane derivatives like this compound are typically synthesized via [2+2] photocycloaddition or ring-closing metathesis. Key parameters include:

- Temperature : Optimal yields are achieved at 0–25°C to minimize ring strain-induced side reactions .

- Catalysts : Lewis acids (e.g., BF₃·OEt₂) enhance methoxy group stabilization during cyclization .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product from diastereomers .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should be prioritized?

- NMR :

- ¹H NMR : Methoxy groups (δ 3.2–3.4 ppm) and cyclobutane protons (δ 1.5–2.2 ppm, split due to ring strain) .

- ¹³C NMR : Quaternary carbons (δ 85–95 ppm) confirm cyclobutane geometry .

Q. How can researchers determine the compound’s solubility and stability for solvent selection in reactions?

- Solubility : Test in polar aprotic solvents (e.g., DMSO, acetone) via incremental addition until saturation. Cyclobutane derivatives often exhibit moderate polarity due to methoxy groups .

- Stability : Conduct accelerated degradation studies under varying pH (1–14) and temperatures (25–60°C). Monitor via HPLC for decomposition products (e.g., ketones from oxidation) .

Advanced Research Questions

Q. How can conflicting NMR and IR data be resolved when analyzing derivatives of this compound?

- Cross-Validation :

- Use 2D NMR (COSY, HSQC) to assign overlapping proton signals, especially in crowded cyclobutane regions .

- Compare experimental IR spectra with computational (DFT) predictions to confirm functional group assignments .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under catalytic hydrogenation?

- Experimental Design :

- Use deuterated solvents (e.g., D₂O) to track proton exchange in hydroxyl groups during hydrogenation.

- Monitor reaction progress via in situ Raman spectroscopy to detect intermediate radicals or strained intermediates .

- Key Findings : Cyclobutane rings resist hydrogenolysis under mild conditions (e.g., Pd/C, H₂), but methoxy groups may undergo demethylation at higher pressures (>5 bar) .

Q. How can researchers design experiments to evaluate the compound’s role as a chiral building block in asymmetric synthesis?

- Chiral Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.